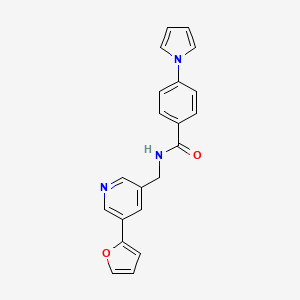

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJFWUVNQTXUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antifungal properties, and antibacterial efficacy. This article reviews the current understanding of its biological activity, supported by various studies and data.

Structural Overview

The compound features several key structural components:

- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.

- Pyridine Ring : Known for its role in various pharmacological activities.

- Pyrrole and Benzamide Moieties : These are often associated with anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Cell Line Studies :

- The MTT assay was employed to evaluate the cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives demonstrated higher selectivity and potency compared to standard chemotherapeutics like cisplatin .

-

Mechanism of Action :

- The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. Specific derivatives have been shown to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional therapies .

Antifungal Properties

The antifungal activity of related compounds has also been a focus of research:

- Efficacy Against Candida Species :

- Assay Results :

Antibacterial Activity

The antibacterial potential of this compound has been explored in various studies:

- Minimum Inhibitory Concentration (MIC) :

- Comparison with Controls :

Summary of Research Findings

Case Studies

Several case studies have highlighted the potential of this compound:

- Case Study 1 : A study involving a series of pyrrole-based chalcones demonstrated that specific derivatives showed selective anticancer activity against HepG2 cells, outperforming cisplatin in both efficacy and selectivity .

- Case Study 2 : Research on antifungal agents revealed that certain furan-pyridine derivatives not only inhibited fungal growth but also displayed low toxicity profiles in mammalian cells, making them suitable candidates for further development .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been investigated for its potential therapeutic effects:

-

Antimicrobial Activity : Studies have shown significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Pathogen MIC Value (µg/mL) E. coli 15 S. aureus 10 - Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent.

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease pathways. For instance, it may disrupt signaling pathways crucial for cancer cell survival.

Material Science

Beyond its biological applications, this compound is also explored for use in developing advanced materials due to its unique structural properties. Its potential applications include:

- Conductive Polymers : The compound's electronic properties may be harnessed to create new materials for electronics.

| Material Type | Potential Application |

|---|---|

| Conductive Polymers | Organic electronics |

| Advanced Coatings | Protective and functional layers |

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antibacterial Study : A recent investigation demonstrated potent antibacterial effects against multiple strains, with detailed MIC values supporting its efficacy.

- Anticancer Efficacy : In vitro studies revealed that treatment with this compound led to reduced viability in cancer cells, providing evidence for its therapeutic potential.

- Mechanistic Insights : Research has elucidated that this compound may interfere with critical cellular pathways, enhancing its profile as a targeted therapy.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties

Key Observations:

- Substituent Diversity: The target compound’s pyrrole and pyridine-furan groups contrast with the thiazol-morpholine in 4d and the oxadiazole-sulfamoyl in LMM11 . These differences influence electronic properties and lipophilicity. Example 53 incorporates fluorine atoms, increasing electronegativity and metabolic stability relative to the target’s furan and pyrrole.

Physicochemical Properties :

- Melting points for analogs range widely (e.g., 175–178°C for Example 53 ), suggesting that the target compound’s melting point may fall within a similar range due to its aromaticity.

- The absence of polar groups (e.g., morpholine in 4d ) in the target compound may reduce water solubility compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and how can purity be maximized?

- Methodology :

- Stepwise Functionalization : Begin with coupling the pyridine-furan moiety to the benzamide core via reductive amination or nucleophilic substitution. Use protecting groups for reactive sites (e.g., pyrrole nitrogen) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity .

- Validation : Confirm purity via LC-MS (retention time consistency) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyridine (δ 8.0–9.0 ppm), and pyrrole (δ 6.5–7.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm mass accuracy .

Q. How can computational tools predict the biological activity of this compound?

- Methodology :

- PASS Algorithm : Predict pharmacological effects (e.g., kinase inhibition, anti-inflammatory activity) based on structural fragments .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational activity predictions and experimental bioassay results?

- Methodology :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives from suboptimal dosing .

- Off-Target Screening : Use kinome-wide profiling or proteome arrays to identify unintended interactions .

- Solubility Correction : Adjust assay buffers (e.g., add DMSO ≤1% or use cyclodextrin carriers) to mitigate false negatives caused by poor solubility .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog Synthesis : Modify substituents systematically (e.g., replace pyrrole with imidazole, vary furan substituents) .

- Bioassay Panels : Test analogs against related targets (e.g., kinases, GPCRs) to map pharmacophore requirements .

- Data Clustering : Use PCA or heatmaps to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (50–120°C), solvent (DMF vs. THF), and catalyst loading (0.1–5 mol%) to identify Pareto-optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

- Green Chemistry Metrics : Calculate E-factor and atom economy to prioritize sustainable protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.